molecular formula C55H46IrOP3- B100366 Carbonylhydridotris(triphenylphosphine)iridium(I) CAS No. 17250-25-8

Carbonylhydridotris(triphenylphosphine)iridium(I)

Cat. No.: B100366
CAS No.: 17250-25-8
M. Wt: 1007.1 g/mol
InChI Key: OWVGPTPQWABNND-UHFFFAOYSA-N
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Description

Carbonylhydridotris(triphenylphosphine)iridium(I) is a useful research compound. Its molecular formula is C55H46IrOP3- and its molecular weight is 1007.1 g/mol. The purity is usually 95%.
The exact mass of the compound Carbonylhydridotris(triphenylphosphine)iridium(I) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbonylhydridotris(triphenylphosphine)iridium(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonylhydridotris(triphenylphosphine)iridium(I) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

carbon monoxide;iridium;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVGPTPQWABNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H45IrOP3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17250-25-8
Record name Iridium, carbonylhydrotris(triphenylphosphine)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbonylhydrotris(triphenylphosphine)iridium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What are the key catalytic properties of Carbonylhydridotris(triphenylphosphine)iridium(I)?

A1: Carbonylhydridotris(triphenylphosphine)iridium(I), often abbreviated as IrH(CO)(PPh3)3, is a versatile catalyst known for its ability to facilitate hydrogenation reactions. Research has shown its effectiveness in the homogeneous hydrogenation of buta-1,3-diene and ethylene. [] The catalytic cycle involves the formation of iridium-alkyl intermediates, which subsequently undergo reductive elimination to yield the hydrogenated products. [] Interestingly, the rate of hydrogenation can be influenced by the concentration of triphenylphosphine (PPh3) present in the reaction mixture. []

Q2: How does Carbonylhydridotris(triphenylphosphine)iridium(I) interact with silanes and germanes?

A2: Carbonylhydridotris(triphenylphosphine)iridium(I) readily reacts with a variety of silanes and germanes of the general formula MH3Q (where M = Si or Ge, and Q = H, halogens, SiH3, or CH3). [] This reaction results in the formation of [IrH2(CO)(PPh3)2(MH2Q)] complexes. [] Notably, the geometry of these complexes, specifically the arrangement of the phosphine ligands, is influenced by the identity of the M atom. Germanium-containing complexes predominantly exhibit trans phosphine ligands, whereas silicon-containing counterparts favor cis configurations. []

Q3: Can you elaborate on the significance of ionic intermediates in reactions involving Carbonylhydridotris(triphenylphosphine)iridium(I)?

A3: Research has revealed that reactions of Carbonylhydridotris(triphenylphosphine)iridium(I) with difluorophosphine oxide, sulfide, and selenide proceed through the formation of ionic intermediates. [] These intermediates, identified as [Ir(CO)H2(PPh3)3][PF2Y] (where Y = O, S, or Se), have been characterized using NMR spectroscopy. [] This finding challenges the traditional view that such reactions primarily involve an initial loss of PPh3 from the iridium complex. [] Understanding the role of ionic intermediates can provide valuable insights into the mechanistic pathways of these reactions.

Q4: Are there any structural characterization details available for Carbonylhydridotris(triphenylphosphine)iridium(I)?

A4: While the provided research papers focus primarily on the reactivity and catalytic applications of Carbonylhydridotris(triphenylphosphine)iridium(I), they do not delve into detailed structural characterization data like molecular weight or spectroscopic properties. For comprehensive information on these aspects, it would be beneficial to consult dedicated resources like spectral databases or crystallographic databases.

Q5: How does the structure of Carbonylhydridotris(triphenylphosphine)iridium(I) relate to its activity in reactions with diazonium salts?

A5: Carbonylhydridotris(triphenylphosphine)iridium(I) reacts with substituted benzenediazonium tetrafluoroborates to yield orthometalated arylhydrazido complexes. [] The reaction pathway involves the iridium complex coordinating to the diazonium salt. [] This coordination is likely facilitated by the presence of the hydride ligand in the iridium complex, which can act as a nucleophile. The rate of this reaction, as well as the subsequent conversion of the arylhydrazido complexes to aryldiazene complexes, is influenced by the substituents on the benzene ring of the diazonium salt. [] This highlights the importance of steric and electronic factors in determining the reactivity of the iridium complex.

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